

Eldacimibe's Role as an ACAT Inhibitor: A Technical Guide

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Compound of Interest

Compound Name: Eldacimibe

Cat. No.: B1671163

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This technical guide provides an in-depth overview of **Eldacimibe**'s function as an inhibitor of Acyl-coenzyme A: cholesterol acyltransferase (ACAT). While **Eldacimibe** is identified as an ACAT2 inhibitor, specific quantitative data on its inhibitory potency and in vivo efficacy are not readily available in publicly accessible literature.[1][2] To provide a comprehensive context for researchers, this guide includes comparative data from other well-characterized ACAT inhibitors and outlines the core experimental methodologies used to evaluate such compounds.

Introduction to ACAT and its Isoforms

Acyl-coenzyme A: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters (CE).[3] This process is vital for cellular cholesterol homeostasis, preventing the toxic accumulation of free cholesterol in membranes.[4] The resulting cholesteryl esters are stored in cytosolic lipid droplets or assembled into apolipoprotein B-containing lipoproteins, such as Very Low-Density Lipoprotein (VLDL) in the liver and chylomicrons in the intestine.[5]

In mammals, two distinct isoforms of this enzyme exist:

- **ACAT1 (SOAT1):** This isoform is expressed ubiquitously in various tissues, including macrophages, adrenal glands, and steroidogenic tissues. In macrophages, ACAT1 is responsible for the accumulation of cholesteryl esters that leads to the formation of foam cells, a hallmark of atherosclerotic plaques.[6][7]

- ACAT2 (SOAT2): Expression of ACAT2 is primarily restricted to the intestines and liver.[7] It plays a key role in the absorption of dietary cholesterol in enterocytes and in the assembly and secretion of lipoproteins in hepatocytes.[6]

Given their distinct roles, selective inhibition of ACAT2 has been pursued as a therapeutic strategy to lower plasma cholesterol by reducing cholesterol absorption, while avoiding potential toxicities associated with the global inhibition of the more widespread ACAT1 isoform. [8] **Eldacimibe** is classified as such a selective ACAT2 inhibitor.[1][9]

Quantitative Data on ACAT Inhibitors

Specific IC₅₀ and pharmacokinetic data for **Eldacimibe** are not detailed in the available scientific literature. However, data from other extensively studied ACAT inhibitors illustrate the range of potencies and selectivities that have been explored.

Table 1: Inhibitory Activity of Various ACAT Inhibitors on ACAT1 and ACAT2 Isoforms

Compound	Target(s)	IC ₅₀ / EC ₅₀ (ACAT1)	IC ₅₀ / EC ₅₀ (ACAT2)	Reference(s)
Avasimibe	ACAT1/ACAT2	24 μM	9.2 μM	[10]
Pactimibe	ACAT1/ACAT2	4.9 μM	3.0 μM	[10]
Nevanimibe	ACAT1 > ACAT2	9 nM	368 nM	[10]
K-604	ACAT1 selective	0.45 μM	Not specified	[10]

| PPPA | ACAT2 > ACAT1 | 179 μM | 25 μM |[8] |

Note: IC₅₀ (half maximal inhibitory concentration) and EC₅₀ (half maximal effective concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Preclinical In Vivo Efficacy of Avasimibe in ApoE*3-Leiden Mice

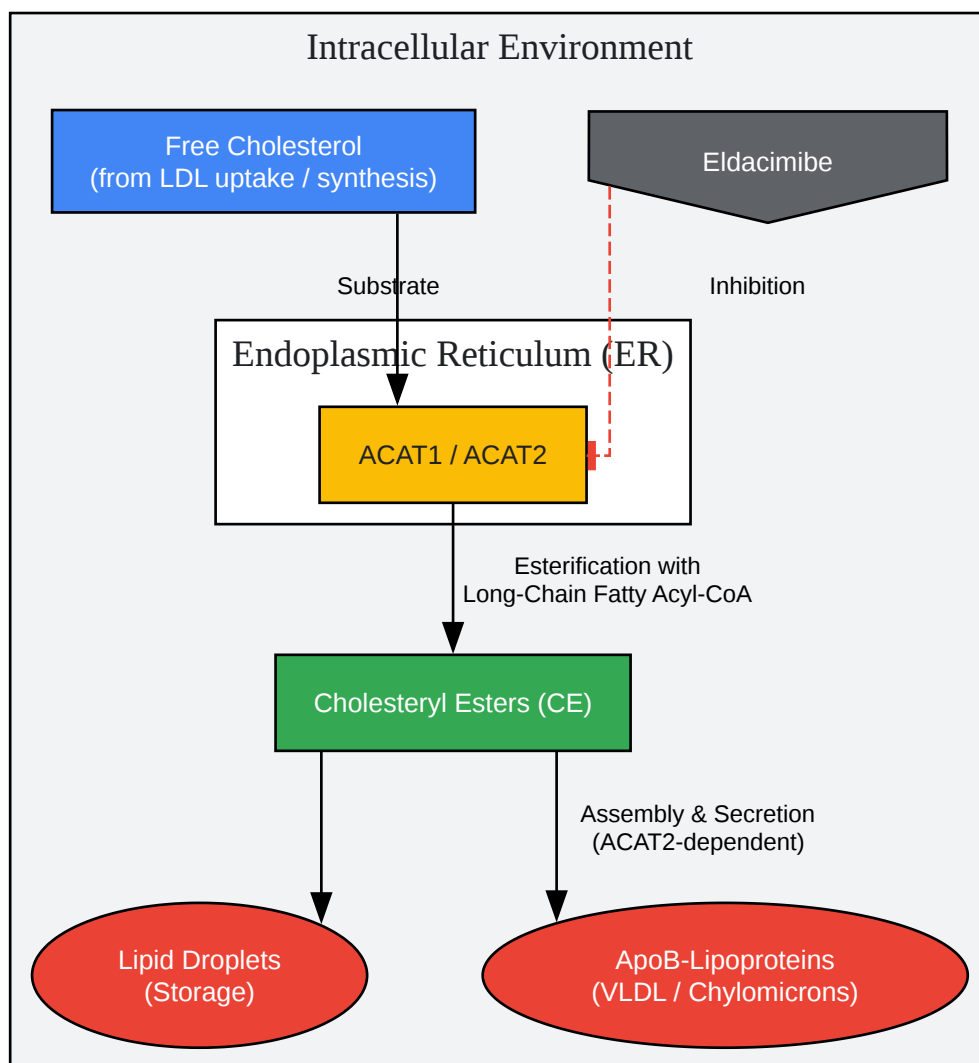
Treatment Group	Plasma Cholesterol (mmol/L)	Atherosclerotic Lesion Area Reduction	Reference
High-Cholesterol (HC) Diet	18.7 ± 2.6	-	[11]
HC Diet + Avasimibe	8.1 ± 1.2 (↓ 56%)	92% (vs. HC)	[11]
Low-Cholesterol (LC) Diet	10.3 ± 1.4	-	[11]

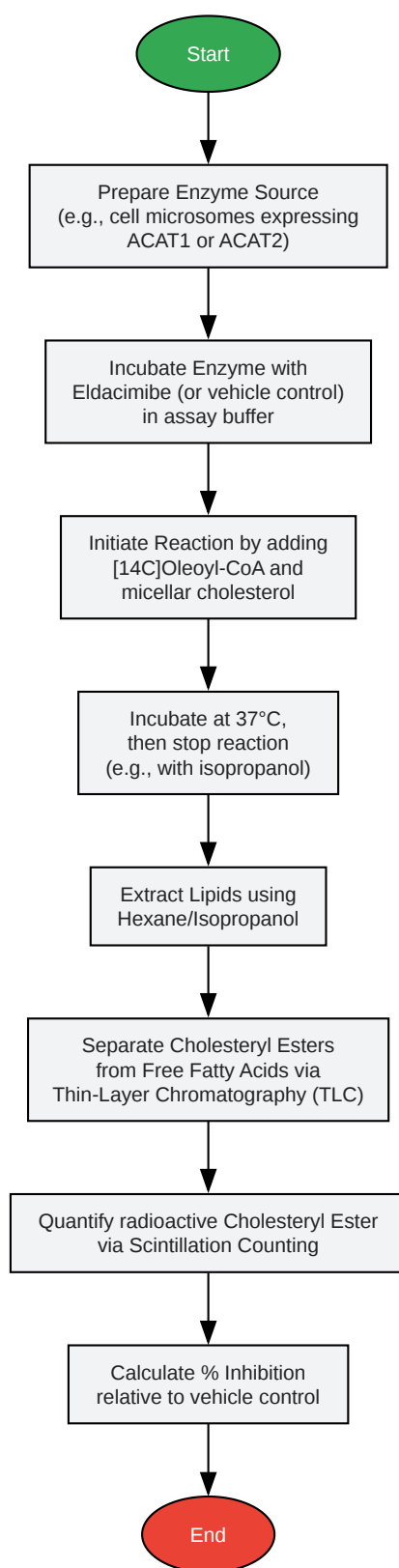
| HC Diet + Avasimibe | 8.1 ± 1.2 | 78% (vs. LC) |[11] |

Note: This study demonstrates that the ACAT inhibitor Avasimibe significantly reduces both plasma cholesterol and atherosclerotic lesion area in a mouse model, with an effect on atherosclerosis that extends beyond what is expected from cholesterol lowering alone.[11]

Signaling Pathways and Experimental Workflows

Visualizations of the ACAT pathway and a standard experimental workflow provide a clear understanding of the enzyme's role and how its inhibitors are evaluated.





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Direct Measurement of Free and Esterified Cholesterol Mass in Differentiated Human Podocytes: A TLC and Enzymatic Assay-Based Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Evaluation of ¹¹C- and ¹⁸F-Labeled SOAT1 Inhibitors as Macrophage Foam Cell Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Procedure for Cholesterol Esterase [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Acyl-CoA:cholesterol acyltransferase inhibitor avasimibe reduces atherosclerosis in addition to its cholesterol-lowering effect in ApoE*3-Leiden mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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